molecular formula C8H6ClF3N2S B7855734 6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride

6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride

Cat. No.: B7855734
M. Wt: 254.66 g/mol
InChI Key: OULPSBPGHWSLCL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride typically involves the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions. This method is preferred due to its efficiency and environmentally benign nature. The reaction is carried out in the presence of sodium bromide as both an electrolyte and a brominating agent at room temperature in isopropyl alcohol .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with the trifluoromethyl group providing a site for various substitutions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death. This mechanism is particularly relevant in its potential anticancer applications .

Comparison with Similar Compounds

  • 2-Amino-6-(trifluoromethyl)benzothiazole
  • 6-Chloro-2-aminobenzothiazole
  • 6-(Trifluoromethyl)thio)benzo[d]thiazol-2-amine

Comparison: 6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride stands out due to its trifluoromethyl group, which enhances its chemical stability and reactivity. Compared to similar compounds, it exhibits unique properties that make it more effective in certain applications, such as its potential use as an anticancer agent .

Properties

IUPAC Name

6-(trifluoromethyl)-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S.ClH/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULPSBPGHWSLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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